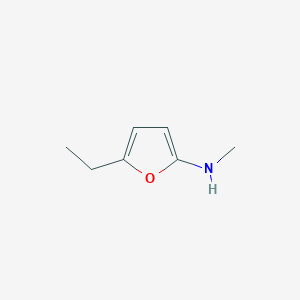
5-Ethyl-N-methylfuran-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-N-methylfuran-2-amine is an organic compound belonging to the class of amines It features a furan ring substituted with an ethyl group at the 5-position and a methylamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-N-methylfuran-2-amine can be achieved through several methods. One common approach involves the reductive amination of 5-ethylfuran-2-carbaldehyde with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another method involves the direct alkylation of 5-ethylfuran-2-amine with methyl iodide under basic conditions. This reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base like potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of 5-ethylfuran-2-carbaldehyde in the presence of methylamine and a suitable catalyst can be scaled up for large-scale production. The use of flow reactors allows for better control over reaction conditions, leading to higher purity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-N-methylfuran-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of 5-ethylfuran-2-methanamine using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: 5-ethylfuran-2-methanamine.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
5-Ethyl-N-methylfuran-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Ethyl-N-methylfuran-2-amine involves its interaction with various molecular targets. In biological systems, it may act as a ligand for certain enzymes or receptors, modulating their activity. The furan ring and amine group allow it to participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Ethylfuran-2-amine: Lacks the methyl group on the amine, leading to different reactivity and binding properties.
N-Methylfuran-2-amine: Lacks the ethyl group, affecting its steric and electronic properties.
5-Methyl-N-ethylfuran-2-amine: Has a reversed substitution pattern, leading to different chemical behavior.
Uniqueness
5-Ethyl-N-methylfuran-2-amine is unique due to the specific combination of the ethyl and methylamine groups on the furan ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
5-ethyl-N-methylfuran-2-amine |
InChI |
InChI=1S/C7H11NO/c1-3-6-4-5-7(8-2)9-6/h4-5,8H,3H2,1-2H3 |
InChI Key |
PLCSJVSWAJTWKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine](/img/structure/B13096528.png)
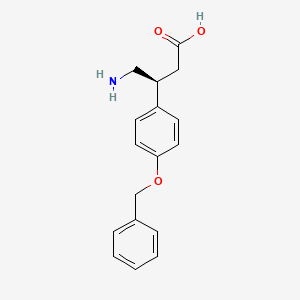
![5H-Thiopyrano[2,3-d]pyrimidine](/img/structure/B13096534.png)
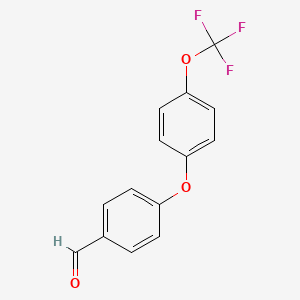
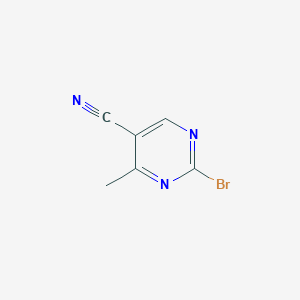
![Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate](/img/structure/B13096555.png)

![2-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13096575.png)
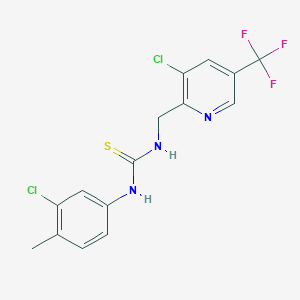
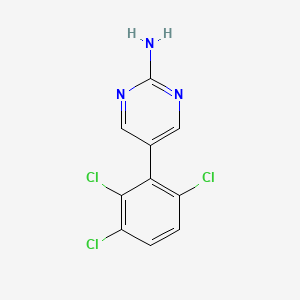

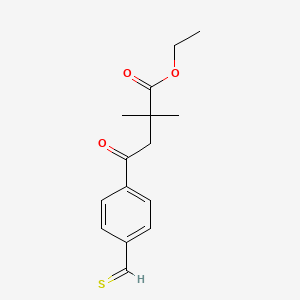
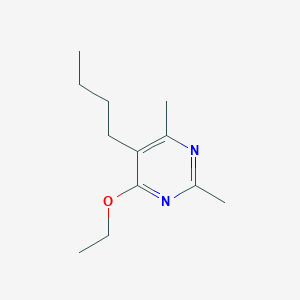
![1,2-Dihydropyrido[3,4-c]pyridazine](/img/structure/B13096615.png)
